Cartazolate

Description

Historical Trajectory of Cartazolate's Academic Investigation

The investigation into this compound began in the 1970s, with its development credited to a team at E.R. Squibb and Sons. wikipedia.orgwikiwand.com A patent related to its synthesis was filed in 1970. iiab.me The initial academic focus was on its potential therapeutic applications, leading to its evaluation in human clinical trials. These trials determined that this compound was efficacious for anxiety; however, the compound was never brought to market. wikipedia.orgwikiwand.com

Early academic publications in the 1980s began to delineate its mechanism of action. Research published in 1980 and 1981 explored its role in modulating GABA receptor binding in rat central nervous system membranes, laying the groundwork for its classification as a GABAergic agent. wikipedia.org These initial studies marked the beginning of a decades-long scientific inquiry into the specific interactions of this compound with various neural receptor systems.

This compound as a Representative Pyrazolopyridine Derivative in Pharmacological Research

The pyrazolopyridine chemical structure, which results from the fusion of pyrazole (B372694) and pyridine (B92270) rings, is a recognized pharmacophore in drug design and discovery. researchgate.net Compounds in this class are investigated for a wide range of potential biological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties. researchgate.netekb.eg

This compound is considered a representative member of the pyrazolopyridine class, particularly among those compounds studied for their effects on the central nervous system. wikipedia.orgrsc.org It shares this classification with other derivatives such as Etazolate and Tracazolate (B1211167), which have also been investigated for their anxiolytic properties. ekb.egrsc.orgwikipedia.org The study of these compounds has provided valuable insights into the structure-activity relationships of the pyrazolopyridine scaffold and its potential as a basis for developing new therapeutic agents. ekb.eg Research comparing this compound to other pyrazolopyridines, such as a 1987 study on pentobarbital (B6593769) discrimination, has helped differentiate their specific behavioral and pharmacological effects, noting that the stimulus effects of pentobarbital did not generalize to this compound as they did with Etazolate and Tracazolate. nih.gov

Evolution of Research Perspectives on this compound's Biological Activity

The scientific understanding of this compound's biological activity has evolved significantly since its initial investigation. Early research primarily characterized it as a positive allosteric modulator of the GABA-A receptor, acting at the barbiturate (B1230296) binding site within the receptor complex. wikipedia.orgwikiwand.comiiab.memedkoo.com This interaction was believed to be the primary source of its observed anxiolytic effects in animal models. wikipedia.orgmedkoo.com

Subsequent research broadened this perspective, revealing a more complex pharmacological profile. Studies later identified that this compound also functions as an adenosine (B11128) antagonist at both the A1 and A2 subtypes. wikipedia.orgwikiwand.commedkoo.comncats.io Furthermore, it was also found to act as a phosphodiesterase inhibitor. wikipedia.orgwikiwand.commedkoo.comncats.io This discovery of multiple mechanisms of action indicated that this compound's effects could not be attributed solely to its interaction with the GABAergic system. The evolution of research from a singular focus on GABA receptor modulation to a multi-target profile illustrates the increasing complexity of understanding the compound's complete biological impact.

Interactive Data Tables

Table 1: Summary of this compound's Pharmacological Profile

| Mechanism of Action | Receptor/Enzyme Target | Observed Effect in Research |

| GABA-A Receptor Modulation | Barbiturate Binding Site | Positive Allosteric Modulator wikipedia.orgwikiwand.comiiab.me |

| Adenosine Receptor Antagonism | A1 and A2 Subtypes | Antagonist wikipedia.orgmedkoo.comncats.io |

| Enzyme Inhibition | Phosphodiesterase | Inhibitor wikipedia.orgmedkoo.comncats.io |

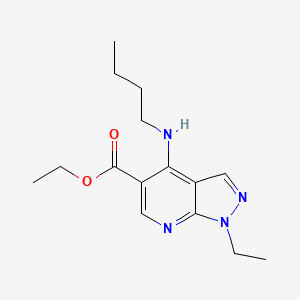

Structure

3D Structure

Properties

CAS No. |

34966-41-1 |

|---|---|

Molecular Formula |

C15H22N4O2 |

Molecular Weight |

290.36 g/mol |

IUPAC Name |

ethyl 4-(butylamino)-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylate |

InChI |

InChI=1S/C15H22N4O2/c1-4-7-8-16-13-11-10-18-19(5-2)14(11)17-9-12(13)15(20)21-6-3/h9-10H,4-8H2,1-3H3,(H,16,17) |

InChI Key |

IQNQAOGGWGCROX-UHFFFAOYSA-N |

SMILES |

CCCCNC1=C2C=NN(C2=NC=C1C(=O)OCC)CC |

Canonical SMILES |

CCCCNC1=C2C=NN(C2=NC=C1C(=O)OCC)CC |

Other CAS No. |

34966-41-1 |

Synonyms |

cartazolate SQ 65,396 |

Origin of Product |

United States |

Molecular Architecture and Chemical Biology of Cartazolate

Pyrazolo[3,4-b]pyridine Scaffold: Core Structural Element

The pyrazolo[3,4-b]pyridine system is a bicyclic aromatic heterocyclic framework formed by the fusion of a pyrazole (B372694) ring and a pyridine (B92270) ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active molecules and its versatility for chemical modification patsnap.comontosight.aimdpi.commdpi.comresearchgate.netd-nb.infoekb.egbiorxiv.org. The pyrazolo[3,4-b]pyridine core is characterized by its planar structure and the presence of multiple nitrogen atoms, which contribute to its ability to engage in various intermolecular interactions with biological targets biorxiv.org. Cartazolate incorporates this core structure, with specific substituents attached that dictate its pharmacological profile ontosight.aiwikipedia.org. The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring results in a polarized system, offering distinct sites for chemical derivatization biorxiv.org.

Synthetic Methodologies for this compound and its Pyrazolopyridine Congeners

The synthesis of the pyrazolo[3,4-b]pyridine scaffold and its derivatives, including this compound, typically involves cyclization reactions that form either the pyrazole or the pyridine ring onto a pre-existing ring system mdpi.comd-nb.infocdnsciencepub.comresearchgate.net.

A common strategy for constructing the pyrazolo[3,4-b]pyridine core involves the condensation of 5-aminopyrazoles with 1,3-dielectrophiles or related three-carbon synthons d-nb.infobiorxiv.orgacs.orgbiorxiv.org. For example, the synthesis of this compound and related compounds has been achieved through the condensation of 5-aminopyrazoles with masked 1,3-carbonyl compounds, followed by cyclization under acidic conditions biorxiv.org. Another established method is the Gould-Jacobs reaction, which can yield 4-chloro-1H-pyrazolo[3,4-b]pyridines from diethyl 2-(ethoxymethylene)malonate and aminopyrazoles mdpi.com. Modern approaches also utilize catalysts like copper(II) acetylacetonate (B107027) for efficient synthesis of pyrazolo[3,4-b]pyridine derivatives under mild conditions acs.org. Additionally, one-pot, three-component domino reactions, sometimes employing catalyst-free grinding procedures, have been developed for the efficient synthesis of substituted pyrazolo[3,4-b]pyridines researchgate.net.

The pyrazolo[3,4-b]pyridine scaffold offers multiple positions for chemical modification, allowing for the synthesis of diverse analogs with varied biological activities mdpi.combiorxiv.org. Common modification sites include the N1, C3, C4, C5, and C6 positions mdpi.com. Derivatization strategies often involve introducing functional groups such as amino, ester, amide, or halogen substituents acs.orgvulcanchem.comnih.gov. For instance, the iodine atom at the 4-position of 4-iodo-1H-pyrazolo[3,4-b]pyridine makes it a useful precursor for cross-coupling reactions, enabling the synthesis of more complex derivatives vulcanchem.com. Schiff base formation, followed by cyclization to form 4-thiazolidinones and azetidin-2-ones, is another strategy to introduce diverse functionalities onto the pyrazolo[3,4-b]pyridine core jst.go.jp.

Structure-Activity Relationships (SAR) within the this compound Class

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a molecule influence its biological activity. For this compound and its pyrazolopyridine congeners, SAR has been investigated primarily concerning their interaction with the GABAA receptor and adenosine (B11128) receptors.

Studies on pyrazolo[3,4-b]pyridine derivatives have revealed that substituents at various positions can significantly impact their pharmacological profile. For example, in the context of GABAA receptor modulation, modifications at the pyridine ring can influence phosphodiesterase-4 (PDE4) inhibition and α-secretase activation . For this compound and Tracazolate (B1211167), bulkier substituents have been noted to increase GABAA receptor affinity but may reduce selectivity . Research into anxioselective pyrazolopyridine agents has indicated that specific substitutions on the ester and amide groups, as well as the N1 position, are critical for optimal interaction with benzodiazepine (B76468) (BZ) binding sites on GABAA receptors nih.gov. The presence of an ethyl ester moiety at the C5 position and a butylamino group at the C4 position are key features of this compound's structure ontosight.aiwikipedia.org.

This compound, Etazolate, Tracazolate, and ICI-190,622 are all pyrazolo[3,4-b]pyridine derivatives that exhibit anxiolytic properties, primarily through modulation of the GABAA receptor ekb.egwikipedia.orgbiorxiv.orgwikipedia.orgwikipedia.orgwikipedia.orgresearchgate.net.

This compound and Etazolate: Both this compound and Etazolate act as positive allosteric modulators of the GABAA receptor at the barbiturate (B1230296) binding site wikipedia.orgwikipedia.org. Etazolate also exhibits phosphodiesterase-4 (PDE4) inhibition and α-secretase stimulation, properties not as prominently highlighted for this compound wikipedia.org. While both compounds enhance GABAA receptor binding, this compound has shown greater potency (EC50 = 0.3 µM) compared to Etazolate (EC50 = 1.2 µM) in potentiating [3H]flunitrazepam binding .

Tracazolate: Tracazolate is also a pyrazolo[3,4-b]pyridine anxiolytic and anticonvulsant agent biorxiv.orgwikipedia.org. It demonstrates selectivity for GABAA receptors containing α1 and β3 subunits wikipedia.org. Tracazolate also acts as an adenosine antagonist at A1 and A2 subtypes nih.gov. Compared to this compound and Etazolate, Tracazolate exhibits primarily anxiolytic and anticonvulsant effects, with sedative and muscle relaxant effects appearing only at higher doses wikipedia.org.

ICI-190,622: ICI-190,622 is another pyrazolo[3,4-b]pyridine derivative with anxiolytic properties, related to Tracazolate wikipedia.org. SAR studies on a series of pyrazolopyridine ester and amide anxiolytic agents, which include compounds like ICI-190,622, have indicated that specific structural features, such as the ester or amide functionality and substituents on the pyrazole ring, are critical for receptor affinity and selectivity nih.gov.

The comparative SAR suggests that while the pyrazolo[3,4-b]pyridine scaffold is essential for GABAA receptor interaction, subtle differences in the substituents can lead to variations in potency, selectivity, and additional pharmacological activities (e.g., PDE4 inhibition, adenosine antagonism) among these related compounds nih.govwikipedia.orgnih.gov.

Mechanistic Elucidation of Cartazolate S Biological Actions

GABAergic System Modulation: Primary Target and Allosteric Interactions

Subunit-Specific GABA<sub>A</sub> Receptor Interactions

Functional Consequences on Chloride Channel Activity

Cartazolate functions as a positive allosteric modulator of GABAA receptors, binding to the barbiturate (B1230296) site on the receptor complex wikipedia.orgmedkoo.com. This interaction enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Specifically, this compound's action at the GABAA receptor leads to an increased influx of chloride ions (Cl-) into neurons wikipedia.orgbiorxiv.org. This influx hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thereby exerting an inhibitory effect.

Studies have demonstrated that this compound, along with related pyrazolopyridines like etazolate, enhances the binding of [3H]flunitrazepam to GABAA receptors, indicating a potentiation of GABAergic signaling . This compound exhibits greater potency in this regard, with an EC50 of 0.3 µM compared to etazolate's 1.2 µM . Furthermore, this compound's interaction with the GABAA receptor is supported by its IC50 value of 500 nM in inhibiting the binding of 35S-TBPS to the GABAA receptor in mouse cerebral cortex nih.gov. Like other modulators acting at the barbiturate site, this compound is understood to increase the mean channel open time of the chloride channel umich.edu.

Comparative Pharmacodynamics with Endogenous Neurosteroids and Barbiturates

This compound's mechanism of action as a GABAA receptor positive allosteric modulator places it in a functional class with endogenous neurosteroids and exogenous barbiturates, both of which also enhance GABAergic inhibition umich.edu. Barbiturates, similar to this compound, primarily prolong the mean channel open time of the GABA-gated chloride channel umich.eduscielo.br. Neurosteroids also modulate GABAA receptors by increasing both the mean channel open time and the frequency of channel openings umich.edu.

While direct head-to-head comparisons across all pharmacodynamic parameters are limited in the available literature, this compound has demonstrated significantly higher potency than the related pyrazolopyridine, tracazolate (B1211167), in inhibiting 35S-TBPS binding to the GABAA receptor (IC50 of 500 nM for this compound vs. 2,200 nM for tracazolate) nih.gov. This suggests a potentially more pronounced effect on GABAA receptor activity at equivalent concentrations. Tracazolate, in general, has been noted to possess a wider therapeutic index compared to benzodiazepines and fewer adverse interactions when combined with barbiturates and alcohol, hinting at a potentially favorable comparative safety profile within the pyrazolopyridine class nih.gov.

Cyclic Nucleotide Phosphodiesterase (PDE) Inhibition

Beyond its effects on GABAA receptors, this compound is also recognized as a phosphodiesterase (PDE) inhibitor wikipedia.orgmedkoo.comncats.io. PDEs are a superfamily of enzymes responsible for hydrolyzing cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating their intracellular concentrations and downstream signaling cascades researchgate.netidrblab.netnih.gov.

This compound has been identified as an inhibitor of cyclic nucleotide phosphodiesterases, with specific mention of its activity against PDE4 and PDE5 isoforms biorxiv.orgidrblab.netgoogleapis.comgoogle.com. It is noted as a PDE4 inhibitor, an enzyme that specifically hydrolyzes cAMP biorxiv.orgresearchgate.netgoogleapis.comgoogle.comgoogle.comresearchgate.net. Additionally, this compound acts as a PDE5 inhibitor, which targets cGMP hydrolysis idrblab.netnih.govidrblab.netgoogle.comidrblab.netprobes-drugs.orgresearchgate.net. While it is classified as a PDE inhibitor, specific data regarding its selectivity or potency against other PDE isoforms, such as PDE7A, is not prominently featured in the reviewed literature.

By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels biorxiv.orgresearchgate.netgoogle.comgoogle.com. PDE4 enzymes are crucial for the degradation of cAMP, and their blockade by this compound results in elevated concentrations of this second messenger. This increase in cAMP can activate downstream effectors such as protein kinase A (PKA) and the cAMP response element-binding protein (CREB), which are involved in various cellular processes, including neuronal survival and synaptic plasticity researchgate.net. This compound's role in inhibiting adenosine-stimulated [3H]cAMP formation further underscores its impact on cAMP regulation medkoo.comnih.govdntb.gov.ua.

As a PDE5 inhibitor, this compound also influences cGMP signaling pathways idrblab.netnih.govidrblab.netgoogle.comidrblab.netprobes-drugs.orgresearchgate.net. PDE5 enzymes are responsible for the breakdown of cGMP, a critical second messenger involved in numerous physiological processes, including smooth muscle relaxation and neurotransmission nih.gov. Inhibition of PDE5 by this compound would therefore result in an accumulation of intracellular cGMP, modulating these pathways.

Quantitative data on the enzyme kinetics of this compound's PDE inhibition is available through IC50 values. One study reports an IC50 of 180 nM for this compound's inhibition of phosphodiesterase activity idrblab.net. Other research indicates specific IC50 values for different PDE isoforms, with 1.2 µM for PDE4B and 0.45 µM for PDE5 googleapis.com. The pyrazolopyridine class, including this compound, has also been characterized by having Ki values that are similar to the Km values for PDE inhibition, suggesting a particular mode of interaction with the enzymes researchgate.net.

Advanced Research Methodologies in Cartazolate Studies

Preclinical In Vivo Models for Mechanistic Investigation

Preclinical in vivo models in animal species are essential for understanding the pharmacological effects of Cartazolate within a complex biological system and for investigating its mechanisms of action in a whole-organism context.

Anxiolytic Animal Models: this compound has demonstrated anxiolytic effects in animals, and standard behavioral models are used to characterize these actions. These models are designed to mimic aspects of human anxiety disorders and assess the behavioral responses to potential anxiolytic compounds. Commonly employed models include:

Elevated Plus Maze (EPM): Assesses anxiety-like behavior based on the rodent's aversion to open, elevated spaces. Anxiolytic drugs typically increase exploration of the open arms nih.govnih.govjddtonline.infobiorxiv.orgscielo.brijbcp.com.

Light/Dark Box Test: Exploits the rodent's innate aversion to bright light and preference for dark, enclosed spaces. Anxiolytics increase time spent in the illuminated compartment nih.govbiorxiv.orgijbcp.com.

Open Field Test: Measures general locomotor activity and exploration in a novel environment. Anxiolytics may increase time spent in the center of the arena nih.govjddtonline.infoijbcp.com.

Marble Burying Test: Used to assess repetitive, compulsive behaviors, often associated with anxiety and obsessive-compulsive disorder nih.govrevvity.com.

Mechanistic Insights from In Vivo Studies: While this compound's anxiolytic effects are established, detailed mechanistic investigations using specific in vivo models to dissect its precise mode of action (e.g., confirming GABAergic modulation or adenosine (B11128) receptor antagonism in vivo) were not explicitly detailed in the provided snippets. However, its known in vitro actions provide a strong basis for interpreting its behavioral effects in these preclinical models.

The investigation of this compound relies on a diverse array of advanced research methodologies. Radioligand binding assays and biochemical enzyme activity assays have been instrumental in defining its affinity and inhibitory profiles at GABA_A and adenosine receptors, as well as PDE enzymes. Electrophysiological techniques, particularly patch clamp studies, provide functional validation of its modulation of GABA_A receptor activity. While cell-based functional assays are critical for understanding downstream cellular effects, specific quantitative data for this compound in these assays were not extensively detailed in the reviewed literature. Preclinical in vivo models offer essential insights into its behavioral pharmacology, although further studies may be warranted to fully elucidate the in vivo mechanisms underlying its therapeutic effects. The continued application of these rigorous methodologies is crucial for advancing our understanding of this compound and for guiding the development of novel therapeutic agents targeting similar pathways.

Compound List:

this compound

Etazolate

SQ 65,396 (this compound)

SQ 20,009 (Etazolate)

Animal Models for Neurobiological Studies

Animal models, particularly rodents, are crucial for understanding the neurobiological underpinnings of drug action, especially for compounds targeting the central nervous system (CNS). Research involving this compound has utilized these models to investigate its effects on neurotransmitter systems within specific brain regions. Studies have examined the modulation of GABA receptor binding in rat CNS membranes and cerebellar preparations, providing insights into its interaction with the GABAergic system. wikipedia.orgnih.govnih.gov The use of animal models is considered obligatory for studying the brain-behavior interface and for drug development in CNS diseases such as anxiety disorders. plos.org Furthermore, research into age-related neurological conditions has highlighted the importance of employing aged animal models to understand how aging affects susceptibility to neurological insults and drug responses, which is relevant for a comprehensive pharmacological assessment. frontiersin.org

Studies on Physiological Responses and Neurotransmitter Systems in Animal Models

This compound primarily exerts its effects through positive allosteric modulation of GABAA receptors, a key inhibitory neurotransmitter system in the brain. wikipedia.orgwikiwand.comnih.govnih.govnih.govtaylorandfrancis.comresearchgate.netucl.ac.uk In vitro studies using rat brain membrane fractions have demonstrated that this compound, along with its analogue Etazolate, directly stimulates [3H]flunitrazepam binding to the GABA/benzodiazepine (B76468) receptor complex. This modulation is influenced by the presence of specific anions, particularly halide ions, and is thought to occur at a site closely associated with the chloride ion channel of the membrane, indicating a direct link to GABAergic neurotransmission. nih.govnih.gov

Table 1: GABA Receptor Modulation by Pyrazolopyridines

| Compound | Target | Effect | EC50 (µM) |

| This compound | GABA/benzodiazepine receptor complex | Stimulates [3H]flunitrazepam binding | 0.3 |

| Etazolate | GABA/benzodiazepine receptor complex | Stimulates [3H]flunitrazepam binding | 1.2 |

Source: nih.gov

Beyond its GABAergic activity, this compound also functions as an antagonist at adenosine A1 and A2 receptor subtypes and as a phosphodiesterase inhibitor. wikipedia.orgwikiwand.comannualreviews.orgekb.eg These actions contribute to its broad pharmacological profile, which has been investigated through its observed anxiolytic effects in animal studies. wikipedia.orgwikiwand.com

Assessment of Pharmacological Effects in Non-Human Organisms

The assessment of this compound's pharmacological effects in non-human organisms has primarily focused on its anxiolytic properties observed in animal models. wikipedia.orgwikiwand.com These studies aim to characterize the compound's impact on behavior and physiological responses mediated by its target neurotransmitter systems, such as the GABAergic and adenosinergic pathways. wikipedia.orgwikiwand.comannualreviews.orgekb.eg Research employing animal models, including aged rodents, helps to elucidate how factors like age and specific brain region vulnerabilities might influence a drug's efficacy and response profile. frontiersin.org Furthermore, advanced platforms utilizing complex behaviors in mice allow for the capture of drug therapeutic profiles across various indications, contributing to a more comprehensive understanding of a compound's pharmacological actions in vivo. endpts.com

Computational and In Silico Approaches

Computational and in silico methodologies play a vital role in modern drug discovery by providing cost-effective and efficient ways to predict molecular interactions, identify potential targets, and optimize lead compounds.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a receptor at an atomic level. openaccessjournals.comunirioja.esnih.govmdpi.com This process involves predicting ligand poses within a receptor's binding site and scoring these poses to rank potential interactions. mdpi.com Molecular docking methodologies are essential for drug design, aiding in lead compound optimization and virtual screening of compound libraries. openaccessjournals.comnih.gov The core components of docking include search algorithms to explore conformational space and scoring functions to evaluate binding strength, considering factors like hydrogen bonding and van der Waals forces. openaccessjournals.comnih.gov Integration with other computational methods, such as quantum mechanics and machine learning, is increasingly employed to enhance the accuracy and efficiency of these predictions. openaccessjournals.comresearchgate.net Software like AutoDock Vina is commonly utilized for such analyses.

Theoretical Implications and Future Research Directions

Cartazolate as a Pharmacological Probe for Receptor Subtype Characterization

This compound's utility as a pharmacological probe stems from its specific interactions with the GABA-A receptor complex. It acts as a positive allosteric modulator, binding to a site associated with barbiturates. iiab.me This property allows researchers to investigate the structure and function of the GABA-A receptor. The modulation of the receptor by pyrazolopyridines like this compound is dependent on the subunit composition of the receptor complex. For instance, the related compound Tracazolate (B1211167) shows varying effects—potentiation or inhibition—depending on the specific gamma (γ), delta (δ), or epsilon (ε) subunit present in the receptor assembly. nih.govnih.gov

This subunit-dependent modulation is crucial for characterizing the diverse population of GABA-A receptor subtypes in the central nervous system. By observing how this compound affects GABA-A receptor function in different neuronal populations or in recombinant receptors with known subunit compositions, researchers can infer the presence and functional significance of specific subtypes. This makes this compound a valuable tool for mapping the neuroanatomical distribution and physiological roles of distinct GABA-A receptor assemblies.

Table 1: Effect of Pyrazolopyridines on GABA-A Receptor Subtypes (Data generalized from studies on related pyrazolopyridines like Tracazolate)

| Receptor Subunit Composition | Modulatory Effect of Pyrazolopyridine | Implication for Receptor Characterization |

| α1β3γ2s | Potentiation | Used as a baseline for typical benzodiazepine-sensitive receptors. |

| α1β3ε | Inhibition | Demonstrates that the ε subunit confers an inhibitory response to the modulator. nih.gov |

| α1β1δ | Potentiation (greater than γ2s) | Highlights the unique modulatory properties of δ-containing extrasynaptic receptors. nih.gov |

| α1β3 | Potentiation | Indicates that the γ subunit is not essential for potentiation by this class of modulators. nih.gov |

Contributions to Understanding Allosteric Modulation Mechanisms

Allosteric modulation, where a ligand binds to a site topographically distinct from the primary (orthosteric) agonist binding site, is a fundamental mechanism for regulating receptor function. wikipedia.org this compound's action provides a clear example of this principle. It enhances the function of the GABA-A receptor by binding to an allosteric site, thereby increasing the receptor's response to its endogenous agonist, GABA. iiab.mepatsnap.com

Studies on this compound and related pyrazolopyridines have helped elucidate the mechanics of this process. For example, they stimulate the binding of benzodiazepines, such as [3H]flunitrazepam, to their own allosteric site by increasing the receptor's affinity for them. nih.gov This effect is dependent on the presence of chloride ions and is inhibited by picrotoxinin, a chloride channel blocker, suggesting that the modulatory action is intricately linked to the ion channel's gating mechanism. nih.gov By studying these interactions, researchers gain deeper insight into how different allosteric sites on a single receptor complex can communicate and collectively influence the final physiological output, a key concept in modern pharmacology.

Insights into Cyclic Nucleotide Signaling Pathway Regulation

Beyond its effects on ion channels, this compound is also known to act as a phosphodiesterase (PDE) inhibitor. iiab.me PDEs are enzymes responsible for the degradation of cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netnih.gov These molecules are critical second messengers in a vast number of signaling pathways, regulating everything from gene transcription to cellular metabolism. nih.gov

By inhibiting PDEs, this compound can elevate intracellular levels of cAMP and/or cGMP, thereby amplifying signals that are transduced through these pathways. This mechanism is distinct from its GABAergic activity and contributes to its complex pharmacological profile. The PDE-inhibitory action of this compound provides a tool to explore the downstream consequences of enhanced cyclic nucleotide signaling in neuronal and other cell types. This is particularly relevant for understanding processes like synaptic plasticity, inflammation, and cellular proliferation, where cAMP and cGMP play pivotal roles. nih.govnih.gov For example, inhibitors of specific PDE families, such as PDE4, are known to reduce inflammation by increasing cAMP levels. webmd.com

Potential for Rational Design of Novel Pyrazolopyridine Derivatives with Refined Target Selectivity

The pyrazolopyridine scaffold, the core chemical structure of this compound, is a versatile template for drug design. ekb.eg The structure-activity relationships (SAR) of this class of compounds have been explored to create derivatives with tailored pharmacological properties. By systematically modifying the chemical groups attached to the core pyrazolopyridine structure, medicinal chemists can fine-tune a compound's affinity and efficacy for different biological targets. nih.govmdpi.com

For example, research into pyrazolopyrimidine derivatives has led to the development of potent inhibitors of mitotic kinesin Eg5 for anticancer applications. nih.gov Similarly, other derivatives have been designed as selective inhibitors for various kinases or as probes for imaging specific receptors like the muscarinic acetylcholine (B1216132) M4 receptor. nih.gov The existing knowledge of this compound's multi-target engagement provides a starting point for designing new molecules with greater selectivity. A future research goal could be to design derivatives that isolate one of this compound's activities—such as GABA-A modulation, adenosine antagonism, or PDE inhibition—to create more specific therapeutic agents with fewer off-target effects.

Unexplored Therapeutic Hypothesis Generation Based on Multi-Target Pharmacology of this compound

The "one-drug, one-target" paradigm has been increasingly challenged by the realization that complex diseases often involve multiple pathological pathways. dovepress.com Multi-target drugs, which modulate several proteins simultaneously, may offer superior efficacy in such cases. dovepress.com this compound's engagement of at least three distinct target classes (GABA-A receptors, adenosine receptors, and phosphodiesterases) makes it a prototypical multi-target ligand. iiab.me

This complex pharmacology allows for the generation of novel therapeutic hypotheses. While initially developed for anxiety, the combination of its biological activities could potentially be repurposed for other complex disorders. For example, the interplay between GABAergic inhibition, adenosine-mediated neuromodulation, and cyclic nucleotide signaling is relevant in conditions like epilepsy, neurodegenerative diseases, and certain psychiatric disorders beyond anxiety. Future research could explore these possibilities, using this compound as a lead compound to investigate the therapeutic potential of simultaneously modulating these interconnected pathways.

Table 2: Potential Therapeutic Hypotheses for this compound

| Therapeutic Area | Rationale Based on Multi-Target Profile |

| Neuroprotection | Adenosine A1 receptor antagonism can be neuroprotective in certain contexts, while GABA-A modulation can reduce excitotoxicity. |

| Cognitive Enhancement | Inhibition of specific PDE subtypes is a known strategy for cognitive enhancement. Adenosine A2A antagonism may also improve cognitive function. |

| Mood Disorders | Cyclic nucleotide pathways are implicated in the pathophysiology of depression. PDE inhibition is an established mechanism for some antidepressants. mdpi.com |

| Chronic Pain | Both GABAergic and adenosinergic systems are involved in the modulation of nociceptive pathways. |

Methodological Advancements for Comprehensive Pharmacological Profiling of Complex Modulators

The characterization of complex modulators like this compound necessitates sophisticated methodological approaches. Standard binding assays may not fully capture the functional consequences of allosteric modulation. Therefore, advanced functional assays, often performed in high-throughput formats, are required to understand how a modulator alters the agonist's concentration-response curve. nih.gov

Furthermore, profiling a multi-target compound requires a systems pharmacology approach. This involves screening the compound against a wide panel of receptors, enzymes, and ion channels to create a comprehensive "pharmacological fingerprint." Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can then be used to predict and rationalize these interactions. chemotargets.comresearchgate.net The study of compounds like this compound drives the development and refinement of these integrated platforms, which are essential for modern drug discovery to better predict both the efficacy and potential side effects of new chemical entities.

Conclusion: Synthesis of Knowledge and Future Academic Endeavors for Cartazolate Research

Recapitulation of Key Academic Findings

Research into Cartazolate has established it as a multifaceted pharmacological agent with significant interactions within the central nervous system. Its primary mechanism of action involves acting as a positive allosteric modulator (PAM) of GABA-A receptors, specifically binding to the barbiturate (B1230296) site. This interaction potentiates GABAergic neurotransmission by enhancing GABA-evoked chloride currents and increasing the affinity of benzodiazepines for their binding sites on the GABA-A receptor complex patsnap.comontosight.aimedkoo.comwikipedia.orgtaylorandfrancis.comjneurosci.orgnih.govnih.gov.

Beyond its GABAergic effects, this compound exhibits a dual or triple mechanism of action. It functions as an antagonist at both A1 and A2 adenosine (B11128) receptor subtypes and as a phosphodiesterase (PDE) inhibitor medkoo.comwikipedia.organnualreviews.orgnih.gov. Furthermore, studies suggest that pyrazolopyridines like this compound may stimulate δ subunit-containing GABA-A receptors, a mechanism shared with neurosteroids known for their anxiolytic and other neuromodulatory effects nih.govfrontiersin.org.

Preclinical studies and limited human trials have demonstrated this compound's anxiolytic and antidepressant properties patsnap.comontosight.aimedkoo.comwikipedia.orgnih.govfrontiersin.orgbiorxiv.orgekb.egrsc.orgwikipedia.orgmdpi.commdpi.combiorxiv.orgd-nb.info. Notably, human clinical trials indicated efficacy in reducing anxiety, although the compound was never commercialized wikipedia.orgnih.gov. Comparative studies have highlighted its potency; for instance, this compound was found to be over four times more potent than the related compound tracazolate (B1211167) in inhibiting 35S-TBPS binding to the GABA-A receptor nih.gov. Specific binding assays have also reported EC50 values for this compound's direct stimulation of [3H]flunitrazepam binding to GABA-A receptors, indicating a potency of 0.3 µM nih.gov.

Table 1: Comparative Potency in GABA-A Receptor Binding Inhibition

| Compound | Target | Assay Type | IC50 Value | Reference |

| This compound | GABA-A Receptor (35S-TBPS binding) | Inhibition of 35S-TBPS binding in mouse cortex | 500 nM | nih.gov |

| Tracazolate | GABA-A Receptor (35S-TBPS binding) | Inhibition of 35S-TBPS binding in mouse cortex | 2,200 nM | nih.gov |

Q & A

Q. What are the primary pharmacological targets of Cartazolate, and how can researchers design studies to validate these targets experimentally?

- Methodological Answer : To identify pharmacological targets, use a combination of in vitro binding assays (e.g., receptor affinity tests) and in silico molecular docking simulations. Ensure dose-response relationships are established across multiple concentrations. Validate findings using knockout models or competitive antagonists to confirm specificity . For experimental design, apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure hypotheses, ensuring alignment with prior literature on GABAergic modulation .

Q. How should researchers select appropriate experimental models (e.g., in vitro vs. in vivo) for assessing this compound’s efficacy and safety?

- Methodological Answer : Prioritize in vitro models (e.g., cell lines expressing target receptors) for preliminary mechanistic studies, followed by in vivo models (rodents, non-human primates) for pharmacokinetic and behavioral analyses. Use stratified randomization to control for confounding variables like age or genetic background. Align model selection with the research question’s scope: narrow questions (e.g., receptor binding kinetics) may require only in vitro data, while broader questions (e.g., neurobehavioral effects) demand in vivo validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different experimental conditions?

- Methodological Answer : Conduct a meta-analysis of existing studies, categorizing variables such as dosage, administration route, and model systems. Use statistical tools (e.g., ANOVA or regression analysis) to identify confounding factors. For conflicting in vivo results, perform sensitivity analyses to assess the impact of sample size or measurement tools (e.g., behavioral assays vs. biomarkers). Cross-reference findings with structural analogs to isolate compound-specific effects .

Q. What methodological strategies optimize the reproducibility of this compound’s receptor-binding assays?

- Methodological Answer : Standardize protocols using guidelines from the Beilstein Journal of Organic Chemistry:

- Controls : Include positive (known agonists) and negative (vehicle-only) controls in each assay batch.

- Replication : Perform triplicate measurements across independent experimental runs.

- Data Reporting : Provide raw data (e.g., IC₅₀ values, binding curves) in supplementary materials with explicit descriptions of statistical thresholds (e.g., p < 0.01) .

Q. How can researchers design dose-response studies to minimize variability in this compound’s pharmacokinetic data?

- Methodological Answer : Implement a crossover study design to reduce inter-subject variability. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate AUC, Cₘₐₓ, and t₁/₂. Validate assays via LC-MS/MS for plasma concentration measurements, ensuring calibration curves meet FDA bioanalytical guidelines. Report variability metrics (e.g., coefficient of variation) for transparency .

Data Analysis and Interpretation

Q. What statistical approaches are most robust for analyzing this compound’s neuroprotective effects in heterogeneous populations?

- Methodological Answer : Apply mixed-effects models to account for nested variables (e.g., genetic subgroups, sex differences). Use Bayesian inference to incorporate prior data on similar compounds, reducing Type I errors. For longitudinal data, employ survival analysis or repeated-measures ANOVA with Bonferroni correction .

Q. How should researchers address missing data in this compound’s clinical trial datasets?

- Methodological Answer : Apply multiple imputation techniques (e.g., MICE algorithm) for continuous variables, ensuring <10% missingness. For categorical data, use sensitivity analyses to compare complete-case vs. imputed results. Document all missing data patterns in supplementary materials to avoid bias .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.